(3-Chlorophenyl)acetic acid propyl ester

Description

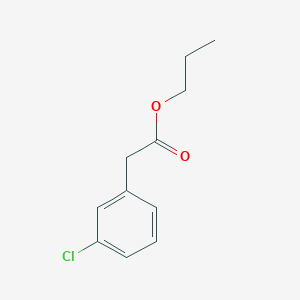

(3-Chlorophenyl)acetic acid propyl ester is an organic compound with the molecular formula C₁₁H₁₃ClO₂, derived from the esterification of (3-chlorophenyl)acetic acid with propanol. It features a 3-chlorophenyl group attached to an acetic acid backbone, esterified with a propyl chain. This structure confers distinct physicochemical properties, including moderate polarity due to the chlorine atom and ester group.

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

propyl 2-(3-chlorophenyl)acetate |

InChI |

InChI=1S/C11H13ClO2/c1-2-6-14-11(13)8-9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3 |

InChI Key |

LVHFIZGOSIRRMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Phenylacetic Acid Propyl Ester (C₁₁H₁₄O₂) :

- Key Difference : Lacks the 3-chloro substituent on the phenyl ring.

- Impact : The absence of chlorine reduces molecular weight (178.23 vs. ~212.68 g/mol) and polarity, increasing volatility. Phenylacetic acid esters are often associated with fruity aromas in natural products (e.g., apple volatiles) , whereas the chloro-substituted analogue is less likely to be odor-active due to increased lipophilicity .

- 4-Chlorophenylacetic Acid Ethyl Ester: Key Difference: Chlorine at the para position instead of meta. Impact: Substituent position affects electronic distribution and steric hindrance.

Halogenated Esters with Additional Functional Groups

- BRL 35135A (C₂₀H₂₅BrClNO₄): Key Difference: Contains a phenoxy group, hydroxyethyl amino chain, and methyl ester instead of propyl ester. Impact: The complex structure of BRL 35135A enables selective binding to β₃-adrenoceptors, as demonstrated in rodent studies . The propyl ester variant lacks these pharmacophoric groups, likely reducing receptor affinity but retaining esterase-mediated metabolic pathways .

3-Chloro-2-Hydroxypropyl Acetate (C₅H₉ClO₃) :

Simple Propyl Esters

- Propyl Acetate (C₅H₁₀O₂): Key Difference: No aromatic or chlorine substituents. Impact: Propyl acetate is a volatile liquid with a fruity odor, widely used in food flavoring and solvents . In contrast, (3-chlorophenyl)acetic acid propyl ester’s aromatic chloro group reduces volatility and shifts applications toward pharmaceuticals or agrochemicals.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Esters

Key Observations:

- Lipophilicity: The 3-chlorophenyl group increases logP compared to non-halogenated esters, enhancing membrane permeability but reducing aqueous solubility.

- Metabolism : Propyl esters are generally susceptible to hydrolysis by esterases, but chloro-substitution may slow degradation, extending half-life .

- Synthesis: Likely synthesized via acid-catalyzed esterification of (3-chlorophenyl)acetic acid with propanol, analogous to methods for benzoic acid isopropyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.